4-Phenyl-2-(2-pyridyl)thiazole is a heterocyclic compound characterized by its thiazole ring fused with a phenyl and a pyridyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-parasitic agent. The thiazole moiety is known for its versatility and reactivity, making it a valuable scaffold in drug development.
4-Phenyl-2-(2-pyridyl)thiazole belongs to the class of thiazoles, which are five-membered heterocycles containing both sulfur and nitrogen atoms. It is specifically categorized under pyridyl thiazoles, which incorporate pyridine rings into their structure.
The synthesis of 4-Phenyl-2-(2-pyridyl)thiazole typically involves the Hantsch cyclization method. This method can be adapted to use ultrasound irradiation to enhance reaction yields and reduce reaction times. The general procedure includes:
The synthesis process involves the formation of an imine bond followed by cyclization to form the thiazole ring. Characterization techniques such as NMR spectroscopy, elemental analysis, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
The molecular structure of 4-Phenyl-2-(2-pyridyl)thiazole can be represented as follows:
Crystallographic data reveal significant bond lengths and angles that contribute to the planarity of the molecule, which is essential for its biological activity .
4-Phenyl-2-(2-pyridyl)thiazole participates in various chemical reactions:
Reactions involving this compound often require careful control of conditions to optimize yields and selectivity, particularly when forming metal complexes or conducting further functionalization reactions.
The mechanism of action for 4-Phenyl-2-(2-pyridyl)thiazole in biological systems involves:
Studies have shown that derivatives of this compound exhibit varying degrees of anti-parasitic activity, suggesting that structural modifications can enhance efficacy .
Characterization through spectroscopic methods (NMR, IR) confirms the presence of functional groups and structural integrity. High-resolution mass spectrometry is often used for precise molecular weight determination .
4-Phenyl-2-(2-pyridyl)thiazole has several noteworthy applications:
The compound 4-phenyl-2-(2-pyridyl)thiazole (CAS Registry Number: 14384-67-9) is systematically named under IUPAC conventions as 4-phenyl-2-(pyridin-2-yl)-1,3-thiazole, reflecting its core heterocyclic scaffold. The molecular formula C₁₄H₁₀N₂S (Molecular Weight: 238.31 g/mol) delineates a conjugated system comprising three key moieties:
This architecture enables extended π-delocalization, critical for electronic and coordination properties. The SMILES notation (C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3) and InChIKey (ZRIPTGIQAZVFDP-UHFFFAOYSA-N) provide unambiguous descriptors for computational and database applications [2] [7].
Table 1: Standard Chemical Identifiers of 4-Phenyl-2-(2-pyridyl)thiazole
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 14384-67-9 |
| IUPAC Name | 4-phenyl-2-(pyridin-2-yl)-1,3-thiazole |
| Molecular Formula | C₁₄H₁₀N₂S |
| Molecular Weight | 238.31 g/mol |
| SMILES | C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3 |
| InChIKey | ZRIPTGIQAZVFDP-UHFFFAOYSA-N |
While single-crystal X-ray diffraction data for the free ligand remains unreported in the surveyed literature, its solid-state form is well-established, with a melting point range of 55–59°C [8]. Spectroscopic characterization reveals signature patterns:
Computational models (DFT/B3LYP) predict a dihedral angle of 25–35° between the thiazole and pyridyl planes, minimizing steric clash while preserving conjugation. The molecule adopts a twisted geometry rather than a coplanar arrangement, influencing supramolecular packing and metal-coordination behavior [5] [7].
Table 2: Key Spectroscopic and Structural Signatures
| Technique | Key Features |
|---|---|
| FT-IR | C–H (aromatic): 3050–3010 cm⁻¹; C=N: 1600–1580 cm⁻¹; C=C: 1500–1450 cm⁻¹ |
| ¹H NMR (predicted) | Pyridyl H6′: δ 8.60–8.80 ppm; Phenyl ortho-H: δ 7.60–7.80 ppm; Thiazole H5: δ 7.90–8.00 ppm |
| MS (ESI+) | [M+H]⁺: m/z 239.06375; CCS: 150.3 Ų |
| Geometry (DFT) | Thiazole–pyridyl dihedral: 25–35°; Dipole moment: ~3.5–4.0 Debye |
The spatial orientation of the pyridyl nitrogen dramatically alters the physicochemical and functional properties of 4-phenyl-2-(pyridyl)thiazole isomers:1. 2-Pyridyl vs. 3-Pyridyl Isomers:- Coordination Chemistry: The 2-pyridyl isomer acts as a bidentate N^N ligand, forming stable 5-membered chelate rings with transition metals (e.g., Cu²⁺, Co²⁺) via pyridyl-N and thiazole-N atoms. In contrast, the 3-pyridyl isomer (4-phenyl-2-(pyridin-3-yl)thiazole, CID 701015) exhibits monodentate coordination through its pyridyl-N alone, yielding less stable or polymeric architectures [9] [10].- Electronic Properties: The 2-pyridyl isomer’s twisted conformation reduces π-conjugation efficiency versus the 3-pyridyl analog, which permits greater coplanarity. This is evidenced by redshifted UV-Vis absorption in the 3-pyridyl derivative (Δλₘₐₓ ≈ +15 nm) [10].- Dipole Moments: The asymmetric N-position in the 3-pyridyl isomer generates a higher dipole moment (~4.5 Debye) compared to the 2-pyridyl form (~3.8 Debye), influencing solubility and crystallinity [7] [10].
Table 3: Comparative Properties of Pyridylthiazole Isomers
| Property | 2-Pyridyl Isomer | 3-Pyridyl Isomer |
|---|---|---|
| CAS Number | 14384-67-9 | 16256-28-5 |
| Coordination Mode | Bidentate (N,N-chelating) | Monodentate (pyridyl-N) |
| UV-Vis λₘₐₓ (nm) | ~280 (π→π*) | ~295 (π→π*) |
| Dipole Moment (Debye) | 3.8 (calc.) | 4.5 (calc.) |
| Biological Utility | Cytotoxic metal complexes | Limited activity reported |
Concluding Remarks:The chemical identity of 4-phenyl-2-(2-pyridyl)thiazole is unambiguously established through spectroscopic, computational, and comparative analyses. Its isomeric distinction from 3-pyridyl derivatives underscores the critical role of nitrogen atom placement in modulating electronic behavior, metal-coordination aptitude, and bioactivity. Future research should prioritize crystallographic validation of its solid-state structure and exploration of its supramolecular chemistry.
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1